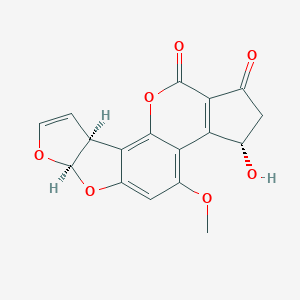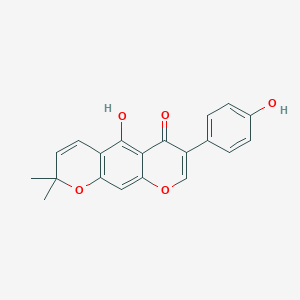
Androsta-1,4,6-triene-3,17-diona
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Androsta-1,4,6-triene-3,17-dione is used as a key intermediate in the synthesis of various steroidal compounds .
Biology: In biological research, this compound is used to study the inhibition of aromatase and its effects on estrogen biosynthesis .
Medicine: In medicine, Androsta-1,4,6-triene-3,17-dione has been investigated for its potential use in treating estrogen-dependent conditions, such as breast cancer .
Industry: In the industry, this compound is used in the production of dietary supplements aimed at controlling estrogen levels .
Análisis Bioquímico
Biochemical Properties
Androsta-1,4,6-triene-3,17-dione interacts with the enzyme aromatase, which is involved in the biosynthesis of estrogen . By binding to and inactivating aromatase, Androsta-1,4,6-triene-3,17-dione effectively reduces the synthesis of estrogen .
Cellular Effects
Androsta-1,4,6-triene-3,17-dione has significant effects on various types of cells and cellular processes. By inhibiting the synthesis of estrogen, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Androsta-1,4,6-triene-3,17-dione involves its binding to the enzyme aromatase, leading to the enzyme’s inactivation . This results in a decrease in estrogen synthesis, which can lead to changes in gene expression and other cellular effects .
Dosage Effects in Animal Models
In animal models, Androsta-1,4,6-triene-3,17-dione has been shown to prevent the normal rise in ovarian estradiol concentrations at dosages of 25-100 mg/kg . It may act in vivo to inhibit fertility by inhibition of estrogen biosynthesis .
Metabolic Pathways
Androsta-1,4,6-triene-3,17-dione is involved in the metabolic pathway of estrogen biosynthesis, where it interacts with the enzyme aromatase . The inhibition of aromatase leads to a decrease in the synthesis of estrogen .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Androsta-1,4,6-triene-3,17-dione involves the transformation of sterols into androsta-1,4-diene-3,17-dione, followed by further chemical modifications . The process typically includes the use of specific strains of microorganisms, such as Mycobacterium neoaurum, which can convert sterols into the desired product .
Industrial Production Methods: Industrial production of Androsta-1,4,6-triene-3,17-dione often involves microbial biotransformation processes. These processes utilize specific bacterial strains to convert sterols into androsta-1,4-diene-3,17-dione, which is then chemically modified to produce the final compound .
Análisis De Reacciones Químicas
Types of Reactions: Androsta-1,4,6-triene-3,17-dione undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts that facilitate the transformation of the compound .
Major Products Formed: The major products formed from these reactions include 17b-hydroxyandrosta-1,4,6-trien-3-one, boldenone, and androsta-4,6-diene-3,17-dione .
Mecanismo De Acción
Comparación Con Compuestos Similares
Exemestane (Aromasin): Another steroidal aromatase inhibitor used in the treatment of breast cancer.
Anastrozole and Letrozole: Nonsteroidal aromatase inhibitors used in the treatment of estrogen-dependent breast cancer.
Uniqueness: Androsta-1,4,6-triene-3,17-dione is unique due to its irreversible binding to aromatase, which results in permanent inactivation of the enzyme . This distinguishes it from other aromatase inhibitors that may only temporarily inhibit the enzyme’s activity .
Propiedades
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,7,9,11,14-16H,5-6,8,10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVSUQWCZQBWCP-QAGGRKNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)C=CC4=CC(=O)C=CC34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C=CC4=CC(=O)C=C[C@]34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862328 | |
| Record name | Androsta-1,4,6-triene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633-35-2 | |
| Record name | Androsta-1,4,6-triene-3,17-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=633-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Androsta-1,4,6-triene-3,17-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Androsta-1,4,6-triene-3,17-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ANDROSTA-1,4,6-TRIENE-3,17-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/217A6T1V8N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


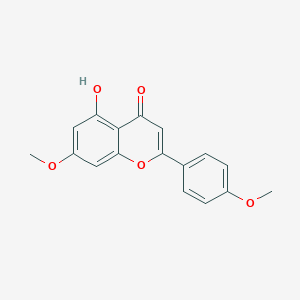
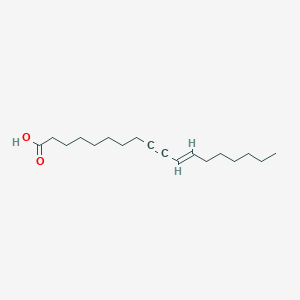
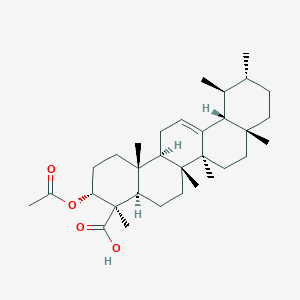
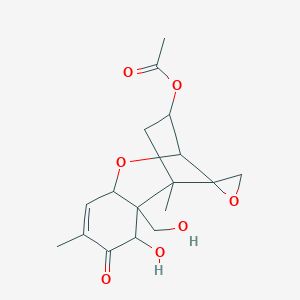
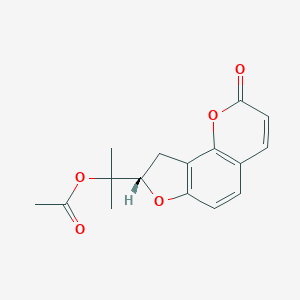
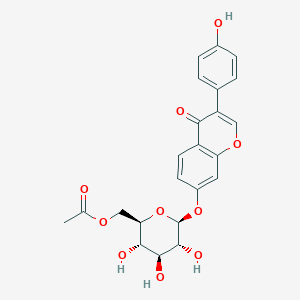
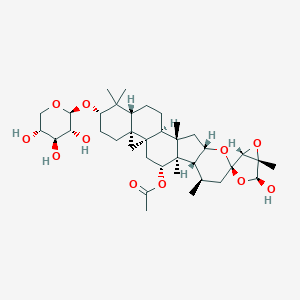
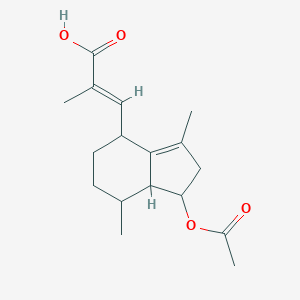
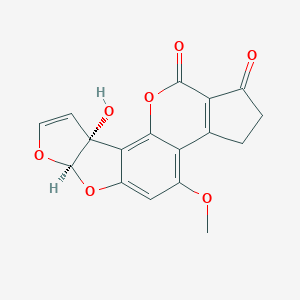
![3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione](/img/structure/B190523.png)

